(S)-Bicalutamide is the less active enantiomer of the racemic drug Bicalutamide (Casodex®). While (R)-bicalutamide exhibits antiandrogenic activity, (S)-bicalutamide displays significantly less activity. Despite this, (S)-bicalutamide remains a subject of scientific interest due to its distinct pharmacokinetic profile and potential for alternative therapeutic applications. [, , ]
(S)-Bicalutamide is classified as an antiandrogen, specifically a selective androgen receptor modulator. It belongs to the class of compounds known as propanamides and features a complex molecular structure that contributes to its pharmacological activity.
The synthesis of (S)-Bicalutamide involves several key steps that have been optimized over time for efficiency and yield.
(S)-Bicalutamide has a complex molecular structure characterized by multiple functional groups:
X-ray crystallography has been utilized to elucidate the three-dimensional arrangement of atoms within (S)-Bicalutamide, confirming its stereochemistry and providing insights into its interactions with biological targets .
(S)-Bicalutamide participates in various chemical reactions that can modify its structure or enhance its properties:
The mechanism by which (S)-Bicalutamide exerts its therapeutic effects involves:
Studies have shown that (S)-Bicalutamide significantly reduces tumor growth in prostate cancer models by downregulating androgen-responsive genes .
(S)-Bicalutamide exhibits several important physical and chemical properties:
The compound's solubility profile is crucial for formulation development in pharmaceutical applications .
(S)-Bicalutamide has significant applications in both clinical and research settings:
Numerous studies continue to explore new derivatives and formulations of (S)-Bicalutamide aimed at improving therapeutic outcomes or reducing side effects associated with traditional therapies .
(S)-Bicalutamide ((S)-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide) is the distomer of the racemic antiandrogen bicalutamide. Its molecular architecture features a chiral center at the C2 carbon of the propanamide linker, bearing a hydroxyl group and methyl substituent. The molecule comprises three distinct regions: a benzonitrile ring (Ring A: 4-cyano-3-(trifluoromethyl)phenyl), a fluorophenylsulfonyl moiety (Ring B: 4-fluorophenylsulfonyl), and an aliphatic hydroxy-methylpropanamide linker connecting them. The (S)-configuration confers distinct three-dimensional spatial orientation compared to the pharmacologically active (R)-enantiomer, resulting in divergent biological activity and physicochemical behavior [1] [5].
Stereoisomerism critically defines bicalutamide’s properties. The racemic mixture (CAS 90357-06-5) contains equimolar (R)- and (S)-enantiomers, but in vitro and in vivo studies demonstrate that antiandrogen activity resides almost exclusively with the (R)-enantiomer. The (S)-enantiomer shows negligible receptor affinity due to steric incompatibility with the androgen receptor ligand-binding domain. Quantum chemical calculations reveal significant energy differences (ΔG > 1.5 kcal/mol) between enantiomers arising from conformational preferences in solution and solid states [1] [7] [8].
Table 1: Molecular Descriptors of (S)-Bicalutamide
Property | Descriptor |
---|---|
Systematic IUPAC Name | (S)-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide |
Empirical Formula | C₁₈H₁₄F₄N₂O₄S |
Molecular Weight | 430.37 g/mol |
Chiral Center | C2 (Carbon α to carbonyl) |
Absolute Configuration | S |
CAS Number (Enantiomer) | 113299-40-4 |
Key Functional Groups | Sulfonyl, nitrile, trifluoromethyl, amide, hydroxyl |
The industrial synthesis of racemic bicalutamide proceeds via a two-step route. First, 4-amino-2-(trifluoromethyl)benzonitrile undergoes condensation with 2-oxopropanoic acid using thionyl chloride activation in dimethylacetamide, forming the α-ketoamide intermediate. Subsequent nucleophilic addition of the carbanion derived from 1-fluoro-4-(methylthio)benzene (via n-BuLi deprotonation) yields racemic bicalutamide with approximately 73% overall yield [6]. Resolution of the racemate to isolate (S)-bicalutamide employs chiral auxiliary techniques:
Table 2: Resolution Techniques for (S)-Bicalutamide
Method | Resolution Agent/Conditions | (S)-Enantiomer Recovery | Enantiomeric Excess (ee) |
---|---|---|---|
Diastereomeric Salt | (1R,2S)-(-)-Ephedrine; Toluene/MeOH; -10°C | 40-45% | >98% |
Enzymatic Acetylation | Candida antarctica Lipase B; Vinyl Acetate | 45-48% | >95% |
Chiral HPLC | Chiralpak AD-H column; Heptane/Ethanol/DEA | >99% (after recycling) | >99.5% |
Direct asymmetric synthesis routes circumvent the need for resolution:
Crystallography: (S)-Bicalutamide crystallizes in a triclinic system (P1 space group) distinct from the monoclinic (R)-counterpart. Single-crystal X-ray diffraction reveals conformational polymorphism driven by torsion angle τ₁(C₁₃–S–C₁₂–C₁₀). The "closed" conformation in Form II crystals exhibits τ₁ = 72.5(4)°, enabling intramolecular hydrogen bonding (O-H⋯O=S, distance 2.05 Å). In contrast, the metastable polymorph (Form I) adopts an "open" conformation with τ₁ = -88.3(4)°, disrupting intramolecular H-bonding but facilitating intermolecular O-H⋯N(amide) bonds (2.76 Å) that stabilize crystal packing [2] [8]. The hydroxyl group orientation relative to the sulfonyl moiety critically differentiates enantiomeric crystal structures.
Spectroscopy:
Table 3: Conformer Distribution of (S)-Bicalutamide by Solvent Polarity
Solvent | Dielectric Constant (ε) | "Closed" Conformer (%) | "Open" Conformer (%) | Primary NOE Correlation |
---|---|---|---|---|
CDCl₃ | 4.8 | 77.3 ± 3.7 | 22.7 ± 3.7 | CH₃ ↔ H-ortho (Ring B) |
Acetone-d₆ | 20.7 | 61.5 ± 4.2 | 38.5 ± 4.2 | NH ↔ H-meta (Ring A) |
DMSO-d₆ | 46.7 | 40.2 ± 6.2 | 59.8 ± 6.2 | OH ↔ H-ortho (Ring A) & NH ↔ H-meta (Ring A) |
This conformational flexibility underpins polymorphic behavior during crystallization. Solvents with ε > 20 favor "open" conformers that template metastable polymorphs, while low-ε solvents promote "closed" conformers yielding stable Form II crystals. Temperature-dependent ¹H NMR studies reveal an energy barrier of ΔG‡ ≈ 50 kJ/mol for conformer interconversion, explaining the persistence of metastable forms in solid-state [8] [2].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2